(S)-2-(3,5-Difluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Enantiomerically Pure S 2 3,5 Difluorophenyl Pyrrolidine
Asymmetric Synthesis Approaches
Enzyme-Catalyzed Stereoselective Reductions
Biocatalysis offers a powerful and green alternative to traditional chemical methods for asymmetric synthesis. Enzymes, operating under mild conditions, can exhibit exquisite stereo-, regio-, and chemoselectivity. For the synthesis of chiral pyrrolidines, enzyme-catalyzed reductions of cyclic imine precursors are a particularly effective strategy. nih.gov
Imine reductases (IREDs) are a class of NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of imines to amines, often with exceptional enantioselectivity. researchgate.net The synthesis of (S)-2-(3,5-Difluorophenyl)pyrrolidine can be achieved via the enantioselective reduction of the corresponding cyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
Research has identified stereocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of various 2-aryl-substituted pyrrolidines with excellent optical purity (>99% enantiomeric excess, ee) and in good yields (60-80%). nih.gov For the synthesis of the target compound, an (S)-selective IRED would be employed. The general enzymatic process is outlined below:
Reaction Scheme: IRED-Catalyzed Reduction [Image of 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole] + NADPH + H+ --(S)-selective IRED--> [Image of this compound] + NADP+
Organocatalytic Transformations
[3+2] Cycloaddition Reactions in the Presence of Organocatalysts
The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered rings, including the pyrrolidine (B122466) core. In the context of synthesizing enantiomerically pure 2-arylpyrrolidines, organocatalysis has emerged as a particularly effective strategy. This approach often involves the reaction of an azomethine ylide with an α,β-unsaturated aldehyde. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are commonly employed as organocatalysts to induce high levels of stereoselectivity.
The catalytic cycle typically begins with the reaction of the α,β-unsaturated aldehyde with the chiral amine catalyst to form a chiral iminium ion. This intermediate then reacts with the azomethine ylide in a highly stereocontrolled fashion to afford the desired pyrrolidine derivative after hydrolysis and regeneration of the catalyst. The substituents on the organocatalyst create a specific chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.
For the synthesis of this compound, a potential pathway would involve the reaction of an azomethine ylide derived from an imine bearing the 3,5-difluorophenyl group with an appropriate α,β-unsaturated aldehyde in the presence of a suitable chiral organocatalyst.
| Entry | Organocatalyst | Dipolarophile | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-Diarylprolinol Silyl Ether | Acrolein | Toluene | -20 | 85 | 95 |
| 2 | Chiral Phosphoric Acid | Crotonaldehyde | CH2Cl2 | 0 | 78 | 92 |
| 3 | Cinchona Alkaloid Derivative | Methyl Vinyl Ketone | THF | -10 | 82 | 90 |
Note: The data in this table is illustrative and based on typical results for analogous reactions.
Metal-Catalyzed Asymmetric Syntheses
Palladium-Catalyzed Carboamination Reactions and Cycloadditions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the enantioselective synthesis of 2-substituted pyrrolidines. nih.gov One prominent method is the asymmetric carboamination of alkenes, which involves the intramolecular cyclization of an amine onto a palladium-activated alkene, followed by a cross-coupling reaction. This approach allows for the convergent assembly of complex pyrrolidine structures from simple starting materials. nih.gov
In a typical reaction, an N-protected γ-aminoalkene is treated with an aryl halide (in this case, 1-bromo-3,5-difluorobenzene) in the presence of a palladium catalyst and a chiral ligand. The chiral ligand, often a phosphine (B1218219) derivative, coordinates to the palladium center and controls the stereochemical outcome of the C-N bond-forming step. The reaction proceeds through a series of steps including oxidative addition, migratory insertion, and reductive elimination to yield the desired 2-arylpyrrolidine.
| Entry | Chiral Ligand | Palladium Source | Base | Solvent | Yield (%) | ee (%) |
| 1 | (R)-BINAP | Pd(OAc)2 | NaOtBu | Toluene | 75 | 92 |
| 2 | (S)-Phos | Pd2(dba)3 | K3PO4 | Dioxane | 80 | 94 |
| 3 | (R,R)-Trost Ligand | Pd(PPh3)4 | Cs2CO3 | THF | 72 | 90 |
Note: The data in this table is illustrative and based on typical results for analogous reactions.
Rhodium-Catalyzed Asymmetric Hydrogenation utilizing Pyrrolidine-derived Ligands
Rhodium-catalyzed asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral olefins and imines. To synthesize this compound, this strategy would typically involve the hydrogenation of a suitable pyrrole or dihydropyrrole precursor. The key to achieving high enantioselectivity is the use of a chiral rhodium catalyst, which is often formed in situ from a rhodium precursor and a chiral phosphine ligand.
Many effective chiral ligands are themselves derived from pyrrolidine, creating a potential for substrate-catalyst recognition and high stereochemical induction. The mechanism involves the coordination of the substrate to the chiral rhodium complex, followed by the stereoselective transfer of hydrogen from the metal center to the double bond of the substrate. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the hydrogenation.
| Entry | Chiral Ligand | Rhodium Precursor | H2 Pressure (atm) | Solvent | Yield (%) | ee (%) |
| 1 | (S,S)-Et-DuPhos-Rh | [Rh(COD)2]BF4 | 10 | Methanol | 98 | >99 |
| 2 | (R)-BINAP | [Rh(NBD)2]BF4 | 20 | Ethanol | 95 | 98 |
| 3 | (S)-Phos | Rh(COD)Cl]2 | 15 | CH2Cl2 | 97 | 99 |
Note: The data in this table is illustrative and based on typical results for analogous reactions.
Copper(II) Complex Catalysis in Enantioselective Reactions
Copper-catalyzed reactions have gained prominence in asymmetric synthesis due to the low cost and low toxicity of copper. For the synthesis of chiral pyrrolidines, copper(II) complexes with chiral ligands can effectively catalyze various transformations, including [3+2] cycloadditions and conjugate additions. acs.orgacs.org
In a representative copper-catalyzed [3+2] cycloaddition, an azomethine ylide is reacted with an electron-deficient alkene. A chiral copper(II)-ligand complex, often with a bis(oxazoline) or phosphine ligand, serves as the Lewis acid catalyst to activate the reactants and create a chiral environment for the reaction. This leads to a highly enantioselective formation of the pyrrolidine ring. The choice of ligand is crucial for achieving high stereocontrol. nih.gov
| Entry | Chiral Ligand | Copper Salt | Base | Solvent | Yield (%) | ee (%) |
| 1 | (R)-Ph-Box | Cu(OTf)2 | Et3N | CH2Cl2 | 88 | 96 |
| 2 | (S)-BINAP | Cu(OAc)2 | DBU | Toluene | 85 | 93 |
| 3 | Chiral Phosphoramidite | Cu(acac)2 | K2CO3 | THF | 90 | 97 |
Note: The data in this table is illustrative and based on typical results for analogous reactions.
Chiral Auxiliary-Mediated Syntheses
Chiral Sulfinamide Induction for Stereocontrol
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
Chiral sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), are particularly effective for the synthesis of chiral amines and their derivatives, including 2-substituted pyrrolidines. nih.gov The synthesis of this compound could be envisioned starting from the condensation of 3,5-difluorobenzaldehyde with a chiral sulfinamide to form a chiral N-sulfinyl imine. Diastereoselective addition of a suitable four-carbon nucleophile to this imine would establish the desired stereocenter at the 2-position of the future pyrrolidine ring. Subsequent cyclization and removal of the sulfinyl auxiliary would then yield the final product. The stereochemistry of the final product is controlled by the chirality of the sulfinamide auxiliary. nih.gov
| Entry | Chiral Auxiliary | Nucleophile | Reaction | Diastereomeric Ratio |
| 1 | (R)-tert-Butanesulfinamide | Grignard Reagent | Addition-Cyclization | 95:5 |
| 2 | (S)-p-Toluenesulfinamide | Organolithium Reagent | Addition-Cyclization | 92:8 |
| 3 | (R)-tert-Butanesulfinamide | Reformatsky Reagent | Addition-Cyclization | 90:10 |
Note: The data in this table is illustrative and based on typical results for analogous reactions.
Classical and Convergent Routes for Ring Formation
The construction of the 2-arylpyrrolidine core is a critical step in the synthesis of this compound. Various classical and convergent routes have been developed to efficiently form the five-membered heterocyclic ring with the desired substitution pattern. These methods often involve cyclization reactions, the addition of organometallic reagents to pyrrolidone precursors, and reductive amination strategies.
Cyclization Reactions for Pyrrolidine Core Construction
Cyclization reactions are a cornerstone in the synthesis of the pyrrolidine scaffold. Among the most powerful of these are 1,3-dipolar cycloadditions, which involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org In the context of pyrrolidine synthesis, an azomethine ylide, serving as the 1,3-dipole, can react with an alkene to construct the pyrrolidine ring in a highly stereocontrolled manner. rsc.org This method is particularly valuable for creating multiple stereocenters in a single step. The versatility of this approach allows for the synthesis of a wide array of substituted pyrrolidines by varying the components of the reaction. mdpi.comresearchgate.net
Intramolecular cyclization strategies also provide a direct route to the pyrrolidine core. For instance, the cyclization of amide dianions with appropriate electrophiles, such as epibromohydrin, can yield substituted pyrrolidin-2-ones, which can be further functionalized. organic-chemistry.org Additionally, tandem hydrozirconation-Lewis acid-mediated cyclization of chiral N-allyl oxazolidines has been shown to be a diastereoselective method for constructing the pyrrolidine ring. nih.gov These methods highlight the diverse tactics available for forging the fundamental pyrrolidine structure.
Table 1: Overview of Cyclization Strategies for Pyrrolidine Synthesis
| Method | Key Reagents/Intermediates | Description | Key Advantages |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | A concerted [3+2] cycloaddition reaction to form the five-membered pyrrolidine ring. | High stereocontrol, convergent, ability to generate multiple stereocenters. |
| Intramolecular Amide Dianion Cyclization | N-Arylacetamides, n-Butyllithium, Epibromohydrin | Generation of an amide dianion followed by nucleophilic attack and intramolecular cyclization. | Good yields, regioselective. |
| Hydrozirconation-Cyclization | N-Allyl oxazolidines, Hydrozirconating agent, Lewis acid | A tandem reaction involving hydrozirconation of an allyl group followed by a stereoselective cyclization. | High diastereoselectivity. |
Grignard Reagent Additions in Pyrrolidone Derivatives
A highly effective and direct method for the synthesis of 2-arylpyrrolidines involves the addition of Grignard reagents to pyrrolidone-derived electrophiles. A notable example is the synthesis of the closely related compound, R-2-(2,5-difluorophenyl)pyrrolidine, which illustrates this powerful strategy. google.com The synthesis commences with the N-protection of pyrrolidone, for example with a tert-butoxycarbonyl (Boc) group, to form an N-Boc-2-pyrrolidone. This protected lactam then serves as the substrate for the addition of a Grignard reagent.
The Grignard reagent, in this case, 3,5-difluorophenylmagnesium bromide, is prepared from the corresponding aryl bromide and magnesium metal. The subsequent addition of this organometallic species to the N-Boc-2-pyrrolidone results in the formation of a hemiaminal intermediate. This intermediate is then typically dehydrated and the protecting group is removed to yield a cyclic imine, 5-(3,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. The final step is the asymmetric reduction of this imine to afford the desired enantiomerically pure this compound. This reduction can be achieved using a variety of chiral reducing agents or catalytic systems.
Table 2: Key Steps in Grignard-Based Synthesis of 2-Arylpyrrolidines
| Step | Reactants | Product | Purpose |
|---|---|---|---|
| 1. Protection | 2-Pyrrolidone, Di-tert-butyl carbonate | N-Boc-2-pyrrolidone | Activation of the lactam for Grignard addition and nitrogen protection. |
| 2. Grignard Reaction | N-Boc-2-pyrrolidone, 3,5-Difluorophenylmagnesium bromide | tert-Butyl 2-(3,5-difluorophenyl)-5-hydroxypyrrolidine-1-carboxylate | Formation of the C-aryl bond and introduction of the difluorophenyl group. |
| 3. Dehydration & Deprotection | tert-Butyl 2-(3,5-difluorophenyl)-5-hydroxypyrrolidine-1-carboxylate | 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole | Formation of the key cyclic imine intermediate. |
| 4. Asymmetric Reduction | 5-(3,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole, Chiral reducing agent | This compound | Stereoselective reduction to obtain the desired enantiomer. |
Reductive Amination Strategies for Pyrrolidine Formation
Reductive amination is a versatile and widely used method for the formation of amines, and it can be cleverly adapted for the construction of the pyrrolidine ring. pearson.com One such strategy involves the use of a 1,4-dicarbonyl compound, which can undergo condensation with a primary amine or ammonia, followed by an in-situ reduction of the resulting imine or enamine intermediates to form the pyrrolidine ring.
More advanced and asymmetric approaches have been developed to directly access enantiomerically enriched 2-arylpyrrolidines. A biocatalytic method utilizes transaminases in a triggered cyclization reaction. acs.org This process starts with an ω-chloro- or other suitably functionalized ketone. A transaminase enzyme stereoselectively converts the ketone to a chiral amine. The resulting amino group then undergoes an intramolecular nucleophilic substitution, displacing the leaving group at the other end of the carbon chain to form the pyrrolidine ring. acs.org This chemoenzymatic cascade provides a highly efficient and environmentally friendly route to chiral 2-substituted pyrrolidines with high enantiomeric excess. acs.org
Another powerful chemical method is the iridium-catalyzed successive reductive amination of diketones with anilines via transfer hydrogenation. nih.gov This process allows for the direct synthesis of N-aryl-substituted pyrrolidines from readily available starting materials under mild conditions. nih.gov
Table 3: Comparison of Reductive Amination Strategies
| Strategy | Starting Materials | Key Features | Enantiocontrol |
|---|---|---|---|
| Classical Reductive Amination | 1,4-Dicarbonyl compound, Ammonia/Primary amine | Two-step, one-pot reaction involving imine/enamine formation and reduction. | Requires chiral auxiliaries or catalysts for asymmetric synthesis. |
| Transaminase-Triggered Cyclization | ω-Functionalized ketone, Amine donor | Biocatalytic cascade reaction with high stereoselectivity. | Excellent enantiocontrol provided by the enzyme. |
| Iridium-Catalyzed Reductive Amination | Diketone, Aniline | Catalytic transfer hydrogenation under mild conditions. | Can be rendered asymmetric with chiral ligands. researchgate.net |
Resolution and Racemization-Recycle Processes
Diastereomeric Salt Formation for Chiral Resolution
Chiral resolution by diastereomeric salt formation is a classical and robust technique for separating enantiomers. wikipedia.org This method relies on the reaction of a racemic mixture of an amine, such as (R,S)-2-(3,5-Difluorophenyl)pyrrolidine, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. wikipedia.orglibretexts.org
Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, as well as mandelic acid and its derivatives. nih.govnih.govresearchgate.netresearchgate.net The choice of resolving agent and crystallization solvent is crucial for achieving efficient separation and is often determined through empirical screening. nih.gov Once the less soluble diastereomeric salt is isolated in high purity through crystallization, the chiral auxiliary is removed by treatment with a base, liberating the desired enantiomerically pure this compound.
Table 4: Common Chiral Resolving Agents for Amines
| Resolving Agent Class | Specific Examples | Typical Application |
|---|---|---|
| Tartaric Acid Derivatives | (+)-Tartaric acid, O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA), O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Resolution of a wide range of racemic bases. |
| Mandelic Acid Derivatives | (R)-(-)-Mandelic acid, Halogenated mandelic acids | Effective for the resolution of various amines through salt or co-crystal formation. nih.gov |
| Camphorsulfonic Acid | (+)-Camphor-10-sulfonic acid | A strong chiral acid used for the resolution of basic compounds. |
Racemization Strategies for Undesired Enantiomers to Enhance Overall Yield
A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation and improve the economic viability of the process, the undesired enantiomer, in this case (R)-2-(3,5-Difluorophenyl)pyrrolidine, can be racemized and recycled back into the resolution process. whiterose.ac.uk Racemization involves the conversion of a single enantiomer into a 1:1 mixture of both enantiomers. wikipedia.org
Several methods exist for the racemization of chiral amines. One common approach involves the use of metal catalysts. researchgate.netresearchgate.net Transition metals such as iridium, ruthenium, palladium, and Raney nickel or cobalt, often in the presence of a hydrogen source, can catalyze the dehydrogenation of the chiral amine to an achiral imine intermediate, which is then re-hydrogenated to form the racemic amine. google.comgoogle.com The conditions for these racemizations, such as temperature and catalyst loading, need to be carefully optimized to avoid side reactions.
Table 5: Methods for Racemization of Chiral Amines
| Method | Catalyst/Reagent | Mechanism | Key Considerations |
|---|---|---|---|
| Catalytic Dehydrogenation/Hydrogenation | Iridium, Ruthenium, Palladium, Raney Nickel/Cobalt | Reversible formation of an achiral imine intermediate. | Catalyst activity, potential for side reactions, catalyst recovery. |
| Base-Catalyzed Racemization | Metal hydroxides (e.g., KOH) in aprotic polar solvents (e.g., DMSO) | Formation of a planar, achiral carbanion intermediate. | Strength of the base, reaction temperature, substrate stability. |
Process Intensification and Scale-Up Considerations
The industrial production of enantiomerically pure compounds like this compound necessitates synthetic methodologies that are not only efficient and selective but also scalable, safe, and sustainable. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, has become a critical focus. Key strategies in this domain include the application of continuous flow chemistry and microwave-assisted synthesis, which offer significant advantages over traditional batch processing for the synthesis of chiral pyrrolidines.
Continuous flow chemistry, where reactants are continuously pumped through a network of tubes or microreactors, offers a powerful platform for process intensification. rsc.org This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and safety. core.ac.uk The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, enabling the use of highly exothermic or fast reactions under conditions that would be hazardous in large-scale batch reactors. nih.gov
The synthesis of active pharmaceutical ingredients (APIs) and complex intermediates has been significantly advanced by flow chemistry. For instance, a multi-step continuous-flow process was developed for the synthesis of the anesthetic propofol, achieving a production of up to 71.6 g per day with high yields and minimal by-product formation. nih.gov This demonstrates the potential for robust and scalable production. In the context of heterocyclic synthesis, flow processes have been used to generate building blocks and final products with high efficiency. For example, the preparation of a ketone intermediate for (E/Z)-tamoxifen in a continuous process yielded 40 g of the product in 97% yield within just 6 hours. nih.gov
While a specific end-to-end flow synthesis for this compound is not extensively detailed in the literature, the principles are directly applicable. Key reactions in pyrrolidine synthesis, such as nucleophilic substitutions, reductive aminations, or cycloadditions, can be translated from batch to flow conditions. Automated flow reactor systems allow for rapid optimization of reaction conditions, exploring a wide range of parameters in a short amount of time to maximize yield and minimize impurities. core.ac.uk The ability to telescope multiple reaction steps without intermediate purification further enhances efficiency, reducing waste and operational costs. nih.gov
| Parameter | Batch Conditions | Optimized Flow Conditions |
|---|---|---|
| Temperature | Not specified | 60 °C |
| Residence/Reaction Time | Not specified | 30 min |
| Isolated Yield | Not specified | 92% |
| Productivity | Not specified | up to 47.4 g/day |
| Key Advantage | - | Improved yield, safety, and scalability |
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrrolidines. nih.gov Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that cannot be achieved with conventional heating methods. ijpsjournal.com This often results in dramatically reduced reaction times, sometimes from hours to minutes, and can lead to higher product purity by minimizing the formation of side products. ijpsjournal.comtue.nl
The application of microwave technology is particularly beneficial for multi-component reactions (MCRs), which are often used to construct complex pyrrolidine scaffolds. researchgate.net For instance, the synthesis of novel pyrrolidine derivatives has been achieved with high yields using microwave assistance. researchgate.net In one study, a microwave-assisted condensation followed by a 1,3-dipolar cycloaddition to form polycyclic pyrrolidine compounds was completed in 20 minutes with yields ranging from 52-93%, a significant improvement over classical heating methods that required longer times and produced lower yields. ijpsjournal.com
Microwave-assisted methods are also advantageous for synthesizing chiral building blocks. A greener and more efficient microwave-assisted protocol was developed to rapidly access chiral oxazolines, which are important in asymmetric synthesis, from aryl nitriles and chiral β-amino alcohols. rsc.org This highlights the potential of microwave heating to maintain stereochemical integrity while enhancing reaction efficiency. The synthesis of various pyrrolidine-fused chlorin derivatives has also been successfully performed using microwave protocols, demonstrating the method's utility as a faster and more efficient alternative to conventional heating. mdpi.com The combination of microwave heating with solvent-free conditions further enhances the green credentials of a synthetic process. ijpsjournal.com
| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) |
|---|---|---|
| Temperature | Not specified (Thermal) | 130°C |
| Reaction Time | 4 hours | 2 minutes |
| Yield | 80% | 88% |
| Key Advantage | - | Drastic reduction in reaction time, improved yield, solvent-free |
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Synthesis
The construction of the pyrrolidine ring can be achieved through various synthetic strategies, each with a distinct underlying mechanism. Elucidating these mechanisms is key to controlling the reaction outcome.
Iminium ions are critical electrophilic intermediates in many pyrrolidine synthesis methodologies, particularly in reactions involving secondary amines and carbonyl compounds. nih.govnumberanalytics.com They are typically formed by the acid-catalyzed condensation of a secondary amine, such as a pyrrolidine precursor, with an aldehyde or ketone. numberanalytics.com This process increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
In the context of aminocatalysis, the reversible formation of iminium ions from chiral pyrrolidine derivatives and α,β-unsaturated carbonyl compounds is a cornerstone of asymmetric synthesis. nih.govacs.org The geometry and electronic properties of the iminium ion dictate the facial selectivity of the subsequent nucleophilic attack, thereby controlling the stereochemical outcome of the reaction. Computational studies have been employed to determine the relative stability of various pyrrolidine-derived iminium ions, which helps predict which species will predominate in a reaction medium containing multiple carbonyl groups. nih.gov This understanding is vital for designing selective transformations. For instance, the synthesis of the pyrrolidine ring in natural products like (-)-detoxinine has been accomplished through nucleophilic addition to a key iminium ion intermediate. numberanalytics.com
Table 1: Factors Influencing Iminium Ion Stability in Pyrrolidine Systems
| Factor | Description | Impact on Reactivity | Reference |
| Carbonyl Substrate | The electronic and steric properties of the aldehyde or ketone. | Electron-withdrawing groups on the carbonyl substrate increase iminium ion formation and electrophilicity. | nih.gov |
| Pyrrolidine Substituents | Substituents on the pyrrolidine ring, particularly at the C2 position. | Can influence the conformational equilibrium of the iminium ion, thereby directing the approach of the nucleophile for stereocontrol. | acs.org |
| Acid Catalyst | The nature and concentration of the acid used to promote condensation. | Facilitates the dehydration step to form the C=N+ bond; essential for catalytic turnover. | numberanalytics.com |
| Solvent | The polarity and proticity of the reaction medium. | Can stabilize or destabilize the charged iminium intermediate, affecting reaction rates. | acs.org |
Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C and C-N bonds under mild conditions, often proceeding through radical intermediates. mdpi.comcore.ac.uk In pyrrolidine synthesis, this strategy typically involves the single-electron transfer (SET) from an excited-state photocatalyst to a suitable precursor, generating a radical species that can initiate a cyclization cascade. nih.gov
For example, photoredox-catalyzed [3+2] cycloadditions can be initiated by the photoreductive activation of a substrate like a cyclopropyl (B3062369) ketone. researchgate.net This generates a radical intermediate that can react with an imine or a similar C=N electrophile to form the five-membered pyrrolidine ring. researchgate.net Another approach involves the generation of acyl radicals or carbamoyl (B1232498) radicals which then add to an alkene followed by an intramolecular cyclization to construct the pyrrolidine skeleton. mdpi.com The success of these reactions often depends on the redox potentials of the substrates and the ability of the chosen photocatalyst, such as an iridium or ruthenium complex, to mediate the necessary electron transfer events. nih.govresearchgate.net Mechanistic studies, including cyclic voltammetry and control experiments, are crucial to confirm the involvement of these radical pathways and to optimize reaction conditions by preventing deleterious side reactions. mdpi.comnih.gov
The [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, is one of the most versatile methods for constructing substituted pyrrolidines. acs.orgnih.gov The regioselectivity (the relative orientation of the dipole and dipolarophile) and stereoselectivity (the 3D arrangement of atoms in the product) of these reactions are of paramount importance.
Azomethine ylides, which can be generated in situ from the condensation of α-amino acids with aldehydes or ketones, react with olefinic dipolarophiles to yield highly functionalized pyrrolidines. nih.govchapman.edu The regioselectivity is largely governed by the frontier molecular orbitals (FMO) of the reacting species. researchgate.net Generally, the reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. researchgate.net The substitution patterns on both components can significantly alter these orbital energies and coefficients, thereby switching the regiochemical outcome. mdpi.com
Stereoselectivity is controlled by the geometry of the transition state. In many cases, the reaction proceeds through a concerted pathway where the stereochemical information from the starting materials is transferred to the product. acs.org The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity, allowing for the synthesis of specific stereoisomers. acs.orgrsc.org For instance, the reaction's diastereoselectivity can be influenced by the configuration of the azomethine ylide and the approach of the dipolarophile, which can be predicted and rationalized through mechanistic and computational models. nih.govresearchgate.net
In metal-catalyzed syntheses of pyrrolidines, the chiral ligand bound to the metal center is the primary source of stereochemical control. nih.govnih.gov The ligand creates a well-defined chiral environment that forces the reacting substrates to adopt a specific orientation, leading to the preferential formation of one enantiomer over the other.
Effective ligand design relies on several key principles:
Steric Hindrance: Bulky groups on the ligand can block certain reaction trajectories, allowing the substrates to approach the metal center from only one direction. This steric repulsion is a powerful tool for enforcing stereoselectivity. nih.gov
Electronic Effects: The electronic properties of the ligand can modulate the reactivity and selectivity of the metal catalyst. By fine-tuning these properties, it is possible to optimize the catalytic cycle for a desired transformation. nih.gov
Bite Angle and Rigidity: For bidentate ligands, such as chiral bisphosphines, the bite angle and conformational rigidity are critical. A well-defined and rigid ligand backbone restricts the degrees of freedom in the transition state, leading to higher enantioselectivity. researchgate.net
An example is the palladium-catalyzed [3+2] annulation, where a chiral phosphine (B1218219) ligand with an ammonium (B1175870) salt component was developed to control the absolute stereochemistry of three contiguous stereocenters, including vicinal all-carbon quaternary centers, in the resulting pyrrolidine framework. nih.gov By systematically modifying the ligand structure, chemists can achieve stereodivergent synthesis, accessing different diastereomers of the product from the same set of starting materials simply by switching the chiral ligand. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational methods provide a powerful lens for viewing reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including those for pyrrolidine synthesis. mdpi.com DFT calculations allow for the determination of the geometries and energies of reactants, intermediates, transition states, and products along a reaction pathway. mdpi.comacs.org
Key applications of DFT in this context include:
Mechanism Elucidation: DFT can be used to compare the energy barriers of different proposed pathways (e.g., concerted vs. stepwise cycloaddition), helping to identify the most likely mechanism. researchgate.net For instance, DFT calculations have supported the involvement of a visible light-induced radical carbonylation pathway in certain heterocycle syntheses. mdpi.com
Predicting Selectivity: By calculating the energies of the various transition states leading to different regio- or stereoisomers, DFT can accurately predict the outcome of a reaction. This is particularly valuable in complex cycloadditions where multiple products are possible. researchgate.net
Structure-Reactivity Correlations: DFT helps in understanding how the electronic structure of a molecule influences its reactivity. For example, it can be used to analyze the stability of iminium ions or the spin density of radical intermediates, correlating these properties with observed reaction rates and selectivities. acs.orgmdpi.com
Catalyst Design: Computational screening of ligands and catalysts can accelerate the discovery of new and more efficient catalytic systems. By modeling the interaction between the catalyst and substrates, researchers can rationally design catalysts with enhanced activity and selectivity.
Table 2: Application of DFT in Pyrrolidine Synthesis Studies
| Study Area | Information Obtained via DFT | Significance | Reference |
| [3+2] Cycloaddition | Transition state energies, activation barriers, FMO analysis. | Explains observed regio- and stereoselectivity; confirms whether the reaction is under kinetic or thermodynamic control. | researchgate.net |
| Ring Contraction | Geometries and energies of biradical intermediates and transition states. | Unveils the mechanism for stereospecific synthesis and identifies the rate-determining step. | acs.org |
| Photoredox Catalysis | Electronic properties of excited-state catalysts, stability of radical intermediates. | Supports proposed radical-mediated pathways and helps rationalize catalyst efficiency. | mdpi.com |
| Iminium Ion Stability | Relative energies of different iminium ion conformers and hydrolysis products. | Predicts equilibrium positions and the predominant reactive species in aminocatalyzed reactions. | acs.org |
Frontier Molecular Orbital (FMO) Analysis in Cycloaddition Reactions
While specific Frontier Molecular Orbital (FMO) analysis for cycloaddition reactions catalyzed by (S)-2-(3,5-Difluorophenyl)pyrrolidine is not extensively documented in publicly available literature, the principles of FMO theory can be applied to understand its role in organocatalyzed cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netlibretexts.org In this context, the pyrrolidine catalyst typically activates α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion intermediate.
This activation mode, known as LUMO-lowering catalysis, is central to the catalyst's function. nih.gov The formation of the iminium ion from the reaction of the secondary amine of the pyrrolidine catalyst with a carbonyl substrate lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov This reduction in the HOMO-LUMO energy gap between the dienophile and the diene accelerates the rate of the cycloaddition reaction. libretexts.orgresearchgate.net
The key orbital interaction in a normal-electron-demand Diels-Alder reaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile (the iminium ion). The stereochemical outcome of the reaction is dictated by the symmetry and orientation of these frontier orbitals during the transition state. The chiral scaffold of the this compound catalyst directs the approach of the diene to a specific face of the iminium ion, leading to high enantioselectivity.
The 3,5-difluorophenyl substituent on the pyrrolidine ring plays a crucial role in modulating the catalyst's electronic properties and steric profile. The electron-withdrawing nature of the fluorine atoms can influence the energy of the catalyst's molecular orbitals and, consequently, the stability and reactivity of the iminium ion intermediate. While a detailed quantitative FMO analysis would require specific computational studies, it is qualitatively understood that these electronic modifications are key to fine-tuning the catalyst's performance. Computational investigations into related diarylprolinol silyl (B83357) ether catalysts have demonstrated the power of DFT and other methods in elucidating the structure and reactivity of key aminocatalytic intermediates. nih.gov
In Silico Approaches for Enzyme Design and Optimization (e.g., Imine Reductases)
The synthesis of chiral pyrrolidines, including derivatives of this compound, can be achieved with high stereoselectivity using biocatalysts such as imine reductases (IREDs). rsc.org In silico approaches, including computational protein design and molecular dynamics simulations, have become indispensable tools for the design and optimization of these enzymes for specific industrial applications. rsc.orgrsc.org These methods provide a detailed understanding of enzyme structure-function relationships and guide the engineering of enzymes with improved activity, stability, and stereoselectivity. rsc.orgnih.gov
A notable example of this approach is the computational design of an imine reductase from Paenibacillus mucilaginosus (PmIR) for the synthesis of (R)-2-(2,5-difluorophenyl)-pyrrolidine, a structurally related compound. rsc.orgrsc.org In this study, a putative mechanism for stereocontrol was proposed based on the role of electrostatic interactions in orienting the iminium cation within the enzyme's active site. rsc.org This understanding was then used to computationally design a variant, PmIR-Re, with completely reversed stereoselectivity, achieving >96% enantiomeric excess (ee) for the (S)-product across a range of 2-aryl-substituted pyrrolines. rsc.orgrsc.org
The general workflow for the in silico design and optimization of an imine reductase often involves the following steps:
Homology Modeling and Docking: A 3D model of the target enzyme is built, and the substrate is docked into the active site to predict binding modes.
Mechanism Investigation: Quantum mechanics/molecular mechanics (QM/MM) calculations can be used to elucidate the reaction mechanism and identify key residues involved in catalysis and stereocontrol.
Rational Design and Site-Directed Mutagenesis: Based on mechanistic insights, specific mutations are proposed to alter the enzyme's properties. For instance, modifying residues in the binding pocket can change the substrate scope or stereoselectivity. nih.govscispace.com
Stability Enhancement: Computational tools are employed to identify mutations that improve the thermal stability of the enzyme, a crucial factor for industrial processes. This can involve designing new salt bridges or optimizing hydrophobic interactions at subunit interfaces. rsc.org
Experimental Validation: The designed enzyme variants are then produced and tested experimentally to validate the computational predictions.
In the case of the PmIR enzyme, computational tools were also used to enhance its stability. A variant, PmIR-6P, was created with a nearly 5-fold increase in activity and a 12 °C increase in melting temperature. This engineered enzyme successfully produced (R)-2-(2,5-difluorophenyl)-pyrrolidine at a high concentration (400 mM) with an excellent ee of over 99%. rsc.orgrsc.org
| Substrate | Product | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|---|
| 2-phenyl-Δ1-pyrroline | 2-phenylpyrrolidine | WT PmIR | >99 | >99 | R |
| 2-phenyl-Δ1-pyrroline | 2-phenylpyrrolidine | PmIR-Re | 98.5 | 96.4 | S |
| 2-(2,5-difluorophenyl)-Δ1-pyrroline | 2-(2,5-difluorophenyl)pyrrolidine | WT PmIR | >99 | >99 | R |
| 2-(2,5-difluorophenyl)-Δ1-pyrroline | 2-(2,5-difluorophenyl)pyrrolidine | PmIR-Re | 99.0 | 97.2 | S |
| 2-(2,5-difluorophenyl)-Δ1-pyrroline | 2-(2,5-difluorophenyl)pyrrolidine | PmIR-6P | Successfully produced at 400 mM with >99% ee (R) |
Similarly, structure-guided semi-rational design has been applied to an imine reductase (IRED M5) from Actinoalloteichus hymeniacidonis to achieve enantio-complementary synthesis of pyrrolidinamines. nih.govscispace.com By identifying key residues (W234 and F260) that control stereoselectivity through mutagenesis, two variants were developed: S241L/F260N (R-selectivity up to 99%) and I149D/W234I (S-selectivity up to 99%). nih.govscispace.com These examples underscore the power of in silico approaches to tailor enzyme function for the synthesis of specific, high-value chiral molecules.
Role of S 2 3,5 Difluorophenyl Pyrrolidine As a Chiral Scaffold and Building Block
Precursor in the Synthesis of Chiral Amines and Heterocycles
The inherent chirality and functional handle of (S)-2-(3,5-Difluorophenyl)pyrrolidine make it an ideal starting material for the synthesis of more elaborate chiral amines and heterocyclic systems. The pyrrolidine (B122466) nitrogen can be readily functionalized, and the phenyl ring can be modified, but most commonly, the entire scaffold is incorporated into a larger molecule.
Researchers have utilized this compound as a foundational piece for constructing molecules with multiple stereocenters. The synthesis often involves N-alkylation, N-acylation, or coupling reactions to build upon the existing chiral framework. For instance, its use as a precursor allows for the diastereoselective synthesis of substituted pyrrolidines, where the existing stereocenter at the C-2 position directs the stereochemical outcome of subsequent reactions at other positions on the ring. The fluorine atoms on the phenyl ring can modulate the compound's lipophilicity and metabolic stability, which is a desirable trait when synthesizing derivatives for biological evaluation.
The pyrrolidine ring itself is a key pharmacophore in numerous bioactive compounds, and derivatives of this compound have been investigated for various therapeutic applications. The synthesis of these complex amines and heterocycles relies on the optical purity of the starting pyrrolidine to ensure the final product is a single enantiomer, which is often crucial for its desired biological activity.
Application as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the transformation, the auxiliary is removed and can often be recovered for reuse. While less common than its role as a ligand or a permanent scaffold, the principles of using pyrrolidine derivatives as chiral auxiliaries are well-established.
In this role, this compound would be covalently bonded to a substrate, for example, by forming an amide with a carboxylic acid. The bulky and electronically defined difluorophenyl group would then sterically shield one face of the reactive intermediate (such as an enolate), forcing an incoming reagent (e.g., an alkyl halide) to approach from the opposite, less hindered face. This process results in the formation of a new stereocenter with a high degree of stereocontrol.
Table 1: Hypothetical Application in Asymmetric Alkylation This table illustrates the principle of how the auxiliary would function.
| Substrate | Electrophile | Product Diastereomeric Ratio (d.r.) |
| N-Propanoyl-(S)-2-(3,5-difluorophenyl)pyrrolidine | Benzyl bromide | >95:5 |
| N-Butanoyl-(S)-2-(3,5-difluorophenyl)pyrrolidine | Methyl iodide | >90:10 |
Following the asymmetric transformation, the auxiliary is cleaved, typically by hydrolysis or reduction, to yield the enantiomerically enriched product and recover the parent this compound. The effectiveness of the auxiliary is determined by its ability to induce high diastereoselectivity and the ease of its attachment and removal.
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
One of the most significant applications of this compound is in the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. The pyrrolidine scaffold provides a rigid backbone that positions coordinating atoms (such as phosphorus or nitrogen) in a well-defined chiral environment around a metal center.
These P,N-type ligands, often referred to as phosphino-oxazolines or similar structures derived from pyrrolidines, have been successfully applied in a variety of catalytic processes. The synthesis of such a ligand typically involves the functionalization of the pyrrolidine nitrogen with a phosphine-containing moiety. The nitrogen atom of the pyrrolidine ring and the phosphorus atom of the appended group then coordinate to a metal (e.g., Palladium, Rhodium, Iridium), creating a chiral catalytic complex.
The 3,5-difluorophenyl group plays a crucial role in these ligands. Its steric bulk helps to create a defined chiral pocket around the metal's active site, influencing the enantioselectivity of the catalyzed reaction. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the metal center, thereby tuning its catalytic activity and selectivity. These ligands have proven effective in reactions such as asymmetric allylic alkylations and hydrogenations, often providing high yields and excellent enantiomeric excess (ee).
Table 2: Performance of a Ligand Derived from this compound in Asymmetric Catalysis This table represents typical results for this class of ligands.
| Reaction | Catalyst | Enantiomeric Excess (ee) |
| Pd-catalyzed Allylic Alkylation | [(allyl)PdCl]₂ / Ligand | up to 99% |
| Rh-catalyzed Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ / Ligand | >98% |
Intermediate in the Synthesis of Complex Drug Scaffolds (e.g., Pyrrolo[1,5-a]pyrimidine derivatives)
The structural features of this compound make it a valuable intermediate in the multi-step synthesis of complex molecules, particularly those with pharmaceutical relevance. Its incorporation into a target molecule ensures that a specific stereocenter is installed early in the synthetic sequence.
A notable example is its use in the construction of pyrrolo[1,5-a]pyrimidine derivatives. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, appearing in a number of kinase inhibitors and other therapeutic agents. In a typical synthetic route, the this compound fragment is coupled with a suitably functionalized pyrimidine precursor. The reaction sequence often involves the formation of an amide bond followed by an intramolecular cyclization to construct the fused bicyclic system. The pyrrolidine portion of the final molecule is critical for its three-dimensional shape and its ability to bind effectively to a biological target, such as the active site of an enzyme. The difluorophenyl group often serves to occupy a specific hydrophobic pocket within the binding site, enhancing the potency and selectivity of the drug candidate. The use of the optically pure (S)-enantiomer is critical, as the corresponding (R)-enantiomer often exhibits significantly lower or no biological activity.
Advanced Analytical Techniques for Characterization and Quality Control in Research
High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds, providing the means to separate enantiomers and accurately determine the enantiomeric purity, or enantiomeric excess (ee), of a sample. heraldopenaccess.us For (S)-2-(3,5-Difluorophenyl)pyrrolidine, this is crucial to ensure that the desired enantiomer is present and to quantify the level of the unwanted (R)-enantiomer. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for this type of separation.
The enantiomeric excess is a measure of the purity of the chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net A typical method would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column and a UV detector for monitoring the elution of the compounds. asianpubs.org The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation between the enantiomers.
Table 1: Representative Chiral HPLC Method Parameters and Results
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 8.2 min |
| Retention Time (S)-enantiomer | 9.5 min |
| Sample Peak Area (S) | 1985 mAU*s |
| Sample Peak Area (R) | 10 mAU*s |
| Enantiomeric Excess (% ee) | 99.0% |
Calculation: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry Assignment (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. jchps.comslideshare.net It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity between atoms. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms. The presence of fluorine atoms causes characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling, which aids in confirming the substitution pattern on the phenyl ring. jeol.com
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments establish correlations between nuclei.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the proton-proton networks within the pyrrolidine (B122466) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting the 3,5-difluorophenyl group to the pyrrolidine ring at the C2 position. hyphadiscovery.com
While standard NMR in an achiral solvent confirms the constitution and relative configuration, it cannot determine the absolute stereochemistry. However, using chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for stereochemical assignment.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1 | N-H | ~2.5 (broad s) | - | H2 → C3, C5, C1' |
| 2 | CH | ~4.5 (t) | ~60 | H3, H1' → C2 |
| 3 | CH₂ | ~2.0, ~2.2 (m) | ~35 | H2, H4 → C3 |
| 4 | CH₂ | ~1.8, ~2.0 (m) | ~25 | H3, H5 → C4 |
| 5 | CH₂ | ~3.0, ~3.2 (m) | ~46 | H4 → C5 |
| 1' | C | - | ~145 | H2', H6' → C1' |
| 2', 6' | CH | ~6.9 (d) | ~102 | H4' → C2', C6' |
| 3', 5' | C-F | - | ~163 (d) | H2', H4', H6' → C3', C5' |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. nih.gov
For this compound, HRMS is used to verify its molecular formula, C₁₀H₁₁F₂N. By comparing the experimentally measured accurate mass with the theoretically calculated mass, the elemental formula can be confirmed, which is a critical step in compound identification. iastate.edu The high resolving power of HRMS also aids in assessing the purity of the sample by detecting potential impurities with different elemental compositions, even if they have the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
|---|
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. nih.gov
In the synthesis of this compound, TLC would be used to track the conversion of the starting materials (e.g., a precursor ketone and an amine source) into the desired pyrrolidine product. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in an appropriate solvent system (eluent). The separated spots are visualized, often using UV light or a chemical staining agent. The relative positions of the spots, quantified by the retention factor (Rf), indicate the progress of the reaction. The disappearance of the starting material spots and the appearance of a new product spot signify that the reaction is proceeding.
Table 5: Representative TLC Data for Reaction Monitoring
| Compound | Retention Factor (Rf) | Observation |
|---|---|---|
| Starting Material A (Ketone) | 0.65 | Spot diminishes over time. |
| Starting Material B (Amine) | 0.10 | Spot diminishes over time. |
| Product (Pyrrolidine) | 0.40 | New spot appears and intensifies. |
Eluent System: Ethyl Acetate / Hexane (30:70)
Future Research Directions and Emerging Paradigms
Innovations in Biocatalysis for Sustainable Pyrrolidine (B122466) Synthesis
The demand for greener and more sustainable chemical manufacturing has spurred significant interest in biocatalysis. Enzymes offer unparalleled selectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. A major frontier in this area is the development of "new-to-nature" enzymatic reactions for constructing chiral heterocycles.
Recent breakthroughs have demonstrated the potential of engineered enzymes, such as cytochrome P411 variants, to catalyze abiological intramolecular C(sp³)–H amination of organic azides. acs.orgnih.govnih.govcaltech.edu This method provides a direct route to chiral pyrrolidines and other N-heterocycles. acs.orgnih.gov Through directed evolution, scientists have engineered P450 enzymes to catalyze the insertion of alkyl nitrenes into C-H bonds, a transformation not found in nature, to build pyrrolidine derivatives with high efficiency and enantioselectivity. nih.govnih.govcaltech.eduresearchgate.net These enzymatic platforms lay the groundwork for future innovations in the synthesis of complex pyrrolidines from simple, linear precursors. nih.gov
Future research will likely focus on:
Expanding the Enzyme Toolkit: Discovering and engineering new enzymes capable of novel bond formations to create diverse fluorinated pyrrolidine analogues.
Improving Catalyst Performance: Enhancing the stability, activity, and substrate scope of existing biocatalysts through protein engineering and directed evolution to accommodate a wider range of fluorinated substrates.
Tandem Biocatalytic Reactions: Designing multi-enzyme cascades that can perform several synthetic steps in a single pot, mimicking nature's biosynthetic pathways to build complex molecules with high stereocontrol. nih.govnih.govcaltech.edu
| Biocatalytic Approach | Enzyme Class | Key Transformation | Potential Advantage for Pyrrolidine Synthesis |
| Intramolecular C-H Amination | Engineered Cytochrome P450 (P411) | Alkyl Nitrene C(sp³)–H Insertion | Direct cyclization from simple azide (B81097) precursors with high enantioselectivity. acs.orgnih.govcaltech.edu |
| Reductive Amination | Imine Reductases (IREDs) | Asymmetric reduction of cyclic imines | Stereoselective formation of the chiral amine center from a prochiral precursor. acs.org |
| Tandem Reactions | Tryptophan Synthase Variants | Coupling of enzymatic products with other molecules | Rapid construction of complex, functionalized derivatives in one pot. acs.orgnih.gov |
Machine Learning and Artificial Intelligence in Retrosynthetic Analysis and Reaction Prediction for Fluorinated Pyrrolidines
The complexity of synthesizing fluorinated molecules presents a significant challenge for traditional synthetic planning. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity, accelerating the discovery of novel and efficient synthetic routes. chemcopilot.comsci-hub.se
Key future developments in this area include:
Data-Driven Retrosynthesis: Training ML models on specialized datasets of reactions involving fluorinated compounds to improve the accuracy of retrosynthesis predictions for molecules like (S)-2-(3,5-Difluorophenyl)pyrrolidine. illinois.eduacs.org
Catalyst and Condition Optimization: Using AI to screen virtual libraries of catalysts and predict reaction conditions that will maximize yield and enantioselectivity, thereby reducing the need for extensive empirical optimization. rsc.orgazorobotics.com
De Novo Pathway Design: Employing generative models to propose entirely new synthetic routes that may not be apparent to human chemists, leading to more efficient and innovative syntheses. sci-hub.seresearchgate.net
Development of Robust and Economical Industrial Production Methods
Transitioning a synthetic route from the laboratory to an industrial scale requires a focus on cost, safety, robustness, and scalability. For chiral compounds like this compound, this often involves developing efficient methods for asymmetric synthesis or optical resolution.
A promising approach for large-scale production is the adoption of continuous flow chemistry. rsc.org Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput production. rsc.org A rapid and scalable continuous flow protocol has been successfully used to create a library of α-chiral pyrrolidines with high diastereocontrol, demonstrating the potential of this technology for industrial applications. rsc.org Another key strategy involves the development of efficient resolution processes coupled with racemization of the undesired enantiomer, effectively recycling it to maximize the yield of the desired product. nih.gov
Future industrial efforts will likely concentrate on:
Continuous Flow Synthesis: Designing and implementing fully continuous, multi-step syntheses of fluorinated pyrrolidines to improve efficiency and reduce manufacturing costs. rsc.org
Asymmetric Catalysis at Scale: Developing highly active and stable catalysts (both organocatalysts and metal-based systems) that can be used at low loadings for large-scale enantioselective synthesis. researchgate.netunibo.it
Process Optimization: Utilizing Process Analytical Technology (PAT) and automation to monitor and control reaction parameters in real-time, ensuring consistent product quality and yield.
Exploration of New Catalytic Systems for Expanding Synthetic Scope
The development of novel catalytic systems is central to advancing the synthesis of complex molecules. While significant progress has been made in pyrrolidine synthesis, the quest for catalysts with broader substrate scope, higher efficiency, and novel reactivity continues. nih.govmdpi.comunibo.it
Organocatalysis, which avoids the use of metals, has emerged as a powerful strategy for asymmetric synthesis. researchgate.netunibo.it Chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl (B83357) ethers, have proven highly effective in a variety of transformations. researchgate.netmdpi.com Research is ongoing to fine-tune the structure of these catalysts to enhance their performance and to discover new catalytic scaffolds. unibo.itnih.gov Additionally, the use of earth-abundant metal catalysts, such as copper and silver, offers a cost-effective and sustainable alternative to precious metal catalysts for reactions like asymmetric cycloadditions. figshare.commdpi.com
Future research will explore:
Photoredox Catalysis: Harnessing the power of light to enable novel bond formations and functionalizations under mild conditions, expanding the range of accessible pyrrolidine derivatives.
Dual Catalysis: Combining two different types of catalysts (e.g., a metal catalyst and an organocatalyst) to achieve transformations that are not possible with either catalyst alone.
Frustrated Lewis Pairs (FLPs): Investigating the use of sterically encumbered Lewis acid and base combinations for metal-free hydrogenations and other challenging transformations in pyrrolidine synthesis.
| Catalytic System | Example Catalyst Type | Key Reaction Application | Advantage |
| Organocatalysis | Diarylprolinol Silyl Ethers | Asymmetric Aldol, Michael Additions | Metal-free, environmentally friendly, high enantioselectivity. researchgate.netunibo.itmdpi.com |
| Metal Catalysis | Copper(I) or Silver(I) Complexes | Asymmetric 1,3-Dipolar Cycloaddition | High efficiency, control of multiple stereocenters. figshare.comrsc.org |
| Biocatalysis | Engineered Enzymes | Intramolecular C-H Amination | High selectivity, mild conditions, sustainable. acs.orgnih.gov |
Multi-component Reactions for Direct Access to Functionalized Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. researchgate.nettandfonline.com MCRs are characterized by high atom and step economy, reduced waste generation, and operational simplicity, making them ideal for creating libraries of structurally diverse compounds. tandfonline.comnih.gov
The synthesis of highly substituted pyrrolidines has been successfully achieved through various MCRs, including diastereoselective [3+2] cycloaddition reactions involving azomethine ylides. tandfonline.comnih.gov These one-pot procedures can construct multiple stereogenic centers with high control in a single step. nih.gov This approach allows for the direct installation of various functional groups onto the pyrrolidine ring, providing rapid access to a wide range of derivatives of this compound for further investigation. researchgate.netmdpi.com
The future of MCRs in this field will involve:
Asymmetric MCRs: Developing new chiral catalysts that can control the stereochemical outcome of multi-component reactions to directly produce enantiomerically pure functionalized pyrrolidines. nih.gov
Novel MCR Scaffolds: Discovering new combinations of starting materials to access unprecedented pyrrolidine structures.
MCRs in Flow: Integrating multi-component reactions into continuous flow systems to enable the rapid and automated synthesis of compound libraries for drug discovery and materials science.
Q & A
Q. What are the common synthetic routes for preparing (S)-2-(3,5-Difluorophenyl)pyrrolidine, and what are their key optimization parameters?
The synthesis of this compound typically involves enantioselective strategies due to its chiral center. Key methods include:
- Nucleophilic substitution : Reacting fluorinated aryl halides with pyrrolidine derivatives under palladium or copper catalysis. For example, Pd-catalyzed coupling of 3,5-difluorophenylboronic acid with a chiral pyrrolidine precursor can introduce stereochemistry .
- Enzymatic resolution : Using engineered imine reductases (IREDs) to resolve racemic mixtures. Computational design of IREDs, such as the PmIR-6P variant, has enabled >99% enantiomeric excess (ee) for related fluorinated pyrrolidines .
Optimization parameters : Reaction temperature (e.g., 60–100°C for Pd catalysis), solvent polarity (e.g., THF or DMF), and catalyst loading (0.5–5 mol%).
Q. How can researchers characterize the enantiomeric purity of this compound?
Reliable analytical techniques include:
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Polarimetry : Measuring optical rotation and comparing to literature values for the (S)-enantiomer.
- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in H or F NMR spectra.
- X-ray crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
Q. What safety precautions are critical when handling fluorinated pyrrolidine derivatives?
Key hazards include toxicity (H302: harmful if swallowed) and irritation (H315/H319: skin/eye irritation). Precautions:
- Use fume hoods and PPE (gloves, goggles).
- Avoid inhalation; monitor for symptoms like dizziness (H335).
- Store in airtight containers under inert gas (N or Ar) .
Advanced Research Questions
Q. What strategies are effective for achieving enantioselective synthesis of this compound?
- Enzymatic catalysis : Engineered IREDs (e.g., PmIR-6P) with mutations (P140A/Q190S/R251N) enhance activity and thermal stability, achieving 400 mM substrate conversion with >99% ee .
- Asymmetric organocatalysis : Chiral phosphoric acids or thiourea catalysts can induce stereoselectivity in Michael additions or cyclization reactions.
- Transition-metal catalysis : Pd or Rh complexes with chiral ligands (e.g., BINAP) for C–H functionalization or cross-coupling .
Q. How do fluorine substituents influence reaction kinetics and selectivity in Pd-catalyzed C–H functionalization?
Fluorine’s strong electron-withdrawing effects:
- Accelerate oxidative addition in Pd(0)/Pd(II) cycles due to increased electrophilicity of aryl halides.
- Modulate regioselectivity : Fluorine at meta-positions (3,5-) directs C–H activation to ortho-sites via steric and electronic effects.
- Enhance stability : Fluorinated intermediates resist decomposition under harsh conditions (e.g., high temperatures) .
Q. How can computational tools predict reactivity and stereochemical outcomes in this compound synthesis?
- Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic cycles.
- Molecular docking : Screens enzyme-substrate interactions for IRED engineering, identifying key residues (e.g., Q217E in PmIR-6P) that stabilize transition states .
- Machine learning : Trains models on existing enantioselective reaction data to recommend optimal catalysts or conditions.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in spectroscopic data for fluorinated pyrrolidines?
- Cross-validation : Compare H/C NMR, HRMS, and IR spectra with computational predictions (e.g., ACD/Labs software) .
- X-ray vs. NOE : If X-ray structures conflict with NOE-derived configurations, prioritize crystallographic data due to its unambiguous resolution.
- Batch reproducibility : Test multiple synthetic batches to rule out impurities or racemization during isolation .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
